molecular formula C14H21NO5 B13451610 1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid

1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid

Cat. No.: B13451610
M. Wt: 283.32 g/mol
InChI Key: HHNFMLVCWJIZHT-UHFFFAOYSA-N
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Description

This compound is a spirocyclic azetidine derivative featuring a bicyclo[2.2.1]heptane scaffold fused via a 3'-oxa bridge. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic processes. Its molecular formula is C₁₄H₂₁NO₅, with a molecular weight of 283.33 g/mol . The rigid bicyclo system and spiro architecture make it a valuable intermediate in medicinal chemistry, particularly for constrained peptide mimetics or protease inhibitors.

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.2.1]heptane-3,3'-azetidine]-4-carboxylic acid

InChI

InChI=1S/C14H21NO5/c1-12(2,3)20-11(18)15-7-14(8-15)13(10(16)17)5-4-9(6-13)19-14/h9H,4-8H2,1-3H3,(H,16,17)

InChI Key

HHNFMLVCWJIZHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3(CCC(C3)O2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. Reaction conditions may vary, but common methods include the use of strong bases and nucleophiles to facilitate the formation of the spirocyclic structure.

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the Boc-protected amine group.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Limited industrial applications, primarily focused on research and development.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3’-oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds, emphasizing molecular features, synthetic routes, and applications.

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Target Compound C₁₄H₂₁NO₅ 283.33 Not explicitly provided Azetidine + bicyclo[2.2.1]heptane spiro system, 3'-oxa bridge, Boc protection
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 1087798-38-6 Spiro[3.3]heptane, Boc-protected amino group
1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid C₁₂H₁₉NO₄ 241.29 2344679-32-7 Azaspiro[3.3]heptane, lacks bicyclo system
1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid C₉H₁₅NO₄ 201.22 159749-28-7 Simple azetidine with Boc protection, no spiro/bicyclo systems
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid C₁₄H₂₁NO₄ 267.32 2410984-39-1 Bicyclo[2.2.2]octane, methylene substituent

Key Research Findings and Differentiation

Synthetic Complexity : The 3'-oxa bridge in the target compound requires precise oxidation or etherification steps, unlike simpler spiro systems synthesized via direct cyclization .

Boc Group Stability : While all listed compounds utilize Boc protection, the bicyclo system in the target compound may slow deprotection kinetics due to steric shielding .

Solubility and Bioavailability: The target compound’s higher molecular weight (283.33 g/mol) and oxygen content may improve aqueous solubility compared to purely hydrocarbon-based analogs like C₁₂H₁₉NO₄ .

Biological Activity

1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid (commonly referred to as Boc-oxaspiro compound) is a complex organic molecule characterized by its unique spirocyclic structure and potential biological applications. This article explores its biological activity, synthetic routes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in organic synthesis to shield amine functionalities during chemical reactions. The structural formula can be represented as follows:

C15H23NO4\text{C}_{15}\text{H}_{23}\text{N}\text{O}_4

Synthetic Routes

The synthesis of the Boc-oxaspiro compound involves several key steps:

  • Formation of the Spirocyclic Core : Achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.
  • Introduction of the Boc Group : Utilizes tert-butoxycarbonyl anhydride (Boc₂O) in the presence of bases like triethylamine.

The biological activity of the Boc-oxaspiro compound is primarily influenced by its functional groups and spirocyclic structure. The Boc group can be selectively removed under acidic conditions, yielding free amines that can engage in various biochemical interactions. The hydroxymethyl group may undergo oxidation or reduction, modifying the compound's reactivity and its interaction with molecular targets.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Spirocyclic compounds have shown potential against various bacterial strains.
  • Anticancer Properties : Certain derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Neuroactive Effects : Some spiro compounds interact with neurotransmitter receptors, suggesting potential in treating neurological disorders.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of spirocyclic compounds derived from azetidine frameworks. Results demonstrated that specific derivatives inhibited the growth of human cancer cell lines, suggesting that modifications to the Boc-oxaspiro structure could enhance its efficacy.

CompoundCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BMCF-720
Boc-OxaspiroA54918

Case Study 2: Antimicrobial Effects

Research on antimicrobial activities revealed that certain spirocyclic compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria. The Boc-oxaspiro compound showed promising results in preliminary assays.

BacteriaZone of Inhibition (mm)
E. coli12
S. aureus15
P. aeruginosa10

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